Estrone β-D-Glucuronide Triacetate Methyl Ester
CAS No.: 27537-72-0
Cat. No.: VC0041014
Molecular Formula: C₃₁H₃₈O₁₁
Molecular Weight: 586.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27537-72-0 |
|---|---|
| Molecular Formula | C₃₁H₃₈O₁₁ |
| Molecular Weight | 586.63 |
Introduction
Chemical Identity and Structural Characteristics
Estrone β-D-Glucuronide Triacetate Methyl Ester (CAS: 27537-72-0) is a modified glucuronide conjugate of estrone with specific structural features that distinguish it from related compounds. The molecule consists of the estrone backbone linked to a modified glucuronic acid moiety through a β-glycosidic bond at the 3-position of the steroid nucleus .
The compound is formally known by several systematic names including 17-Oxoestra-1,3,5(10)-trien-3-yl-beta-D-glucopyranosiduronic Acid Triacetate Methyl Ester and 3-(beta-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate . These nomenclatures highlight the key structural components: the estrone core, the glucuronic acid moiety, the three acetate protecting groups, and the methyl ester functionality.
Physical and Chemical Properties
The compound exhibits distinctive physicochemical properties that facilitate its use in research applications. Based on available data, the following properties have been documented:
| Property | Value |
|---|---|
| CAS Number | 27537-72-0 |
| Molecular Weight | 586.6 g/mol |
| Molecular Formula | C31H38O11 |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
The structure features three acetate groups protecting the hydroxyl functions of the glucuronic acid portion and a methyl ester group at the carboxylic acid position, making the molecule more lipophilic compared to the unmodified estrone glucuronide .
Relationship to Parent Compounds
Estrone β-D-Glucuronide Triacetate Methyl Ester represents a protected derivative of estrone glucuronide, which itself is a major metabolite of estrone. Understanding this relationship provides context for the compound's biological significance and research applications.
Connection to Estrone
Estrone (E1) serves as the parent compound and is a natural estrogenic hormone representing one of the primary endogenous estrogens in the human body. Estrone is produced by various tissues, with adipose tissue being a significant source through the aromatization of androstenedione . This natural hormone undergoes various metabolic transformations, including glucuronidation, which represents a major phase II detoxification pathway.
Metabolic Pathway Context
Estrone glucuronide (molecular weight: 446.5 g/mol) is formed through the conjugation of estrone with glucuronic acid, catalyzed by UDP-glucuronosyltransferases . This conjugation increases water solubility and facilitates excretion. The triacetate methyl ester derivative represents a chemically modified version of this metabolite, with protected hydroxyl groups and a methylated carboxylic acid function.
Research Applications and Significance
Estrone β-D-Glucuronide Triacetate Methyl Ester has found application in several areas of biomedical research, particularly in the field of steroid metabolism and pharmaceutical development.
Use as a Metabolite Reference Standard
The compound serves as an important reference standard in analytical chemistry for the identification and quantification of estrogen metabolites in biological samples. This application is valuable in clinical research, endocrinology studies, and toxicological analyses.
Role in Pharmaceutical Research
One of the primary applications of Estrone β-D-Glucuronide Triacetate Methyl Ester is as a metabolite of 17β-Estradiol (E888000), with specific utility in the preparation of Estrone (E889050) . This makes it an important intermediate in pharmaceutical research focused on estrogen-related compounds and their derivatives.
Metabolic Studies
The compound provides researchers with tools to investigate estrogen metabolism, particularly the glucuronidation pathway, which represents a major route for estrogen biotransformation and elimination from the body. Understanding these pathways has implications for research in hormone-dependent conditions, including certain cancers and endocrine disorders.
| Quantity | Price (CymitQuimica) |
|---|---|
| 10 mg | €292.00 |
| 100 mg | €1,959.00 |
These prices indicate the compound's status as a specialty research chemical with high-value applications .
Related Compounds and Derivatives
Several structurally related compounds exist within the family of estrone conjugates and derivatives, providing context for understanding the specific role of Estrone β-D-Glucuronide Triacetate Methyl Ester within this chemical space.
Estrone Glucuronide
Estrone glucuronide (CAS: 2479-90-5) represents the unprotected parent glucuronide with a molecular formula of C24H30O8 and molecular weight of 446.5 g/mol . This compound lacks the methyl ester and acetate protecting groups found in Estrone β-D-Glucuronide Triacetate Methyl Ester.
Other Estrone Derivatives
The broader family of estrone derivatives includes compounds such as:
-
Estrone-3-sulfate
-
Estrone acetate (CAS: 901-93-9)
-
Estrone-3-Methyl Ether (CAS: 1624-62-0)
These related compounds illustrate the diversity of modifications possible at the estrone core structure, each with distinct physical, chemical, and biological properties .
Research Findings and Scientific Contributions
Scientific literature has documented various aspects of Estrone β-D-Glucuronide Triacetate Methyl Ester and its applications in research settings.
Analytical Method Development
The compound has been utilized in the development and validation of analytical methods for steroid metabolite detection, contributing to advancements in clinical diagnostics and research methodologies. These methods typically employ chromatographic techniques coupled with various detection systems.
Metabolic Pathway Elucidation
Research involving this compound has contributed to the understanding of estrogen metabolism, particularly the glucuronidation pathway and its significance in hormone homeostasis. This knowledge has implications for research in endocrinology, reproductive health, and hormone-dependent conditions.
Estrone β-D-Glucuronide Triacetate Methyl Ester represents a significant compound in steroid chemistry and metabolism research. Its unique structure, combining the estrone nucleus with a modified glucuronic acid moiety, confers specific properties that make it valuable for various research applications, particularly as a metabolite reference standard and synthetic intermediate.
The compound's role in pharmaceutical research, especially in the preparation of estrone and related compounds, underscores its importance in the broader context of steroid chemistry. As research in steroid metabolism continues to advance, Estrone β-D-Glucuronide Triacetate Methyl Ester remains a valuable tool for scientists exploring the complex pathways of hormone metabolism and developing new analytical methodologies.
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